6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a tetrahydro-β-carboline (THβC) derivative characterized by a fused indole-piperidine ring system. The compound features a methyl group at the 6-position of the indole ring and an ortho-tolyl (2-methylphenyl) substituent at the 1-position of the piperidine ring (Figure 1).
The core pyrido[3,4-b]indole scaffold is associated with diverse biological activities, including interactions with serotonin (5-HT) receptors and modulation of apoptosis pathways.
Properties
Molecular Formula |
C19H20N2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H20N2/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2/h3-8,11,18,20-21H,9-10H2,1-2H3 |
InChI Key |
PVZNXLSVNOJUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid in methanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and indolines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido[3,4-b]indole Derivatives
Key Differentiators
Substitution at the 1-Position :
- The o-tolyl group in the target compound provides greater lipophilicity and steric bulk compared to simpler aryl groups (e.g., phenyl in LY 266097 HCl) or hydrogen in unsubstituted THβCs. This may improve blood-brain barrier penetration but reduce solubility .
- In contrast, the 2-chloro-3,4-dimethoxybenzyl group in LY 266097 HCl enhances 5-HT2B receptor selectivity due to its electron-withdrawing and hydrogen-bonding capabilities .
Substitution at the 6-Position :
- The methyl group in the target compound offers metabolic stability over methoxy or chloro substituents, which are prone to oxidative demethylation or nucleophilic displacement, respectively .
- Chloro-substituted analogs (e.g., 6-chloro derivatives) exhibit stronger anti-cancer activity but higher cytotoxicity risks .
Ring Saturation and Functional Groups: The 2,3,4,9-tetrahydro scaffold in the target compound allows conformational flexibility, unlike fully aromatic β-carbolines (e.g., harmaline), which are rigid and less adaptable to receptor binding pockets . Keto groups (e.g., in 7-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one) introduce hydrogen-bonding sites, improving interactions with enzymes like monoamine oxidases (MAOs) .
Biological Activity
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound belonging to the class of pyridoindoles. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article aims to summarize the biological activities associated with this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be represented as follows:
This compound features a tetrahydro-pyridoindole framework with a methyl and an o-tolyl group contributing to its unique properties.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridoindoles exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.125 mg/mL against S. aureus .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Derivative 1 | 0.125 | S. aureus |
| Derivative 2 | 8.0 | E. coli |
Anti-inflammatory Effects
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been evaluated for its anti-inflammatory properties. In vitro studies showed that it could modulate inflammatory responses in glial cells subjected to lipopolysaccharide (LPS) stimulation. The compound was found to reduce microglial activation and astrocyte proliferation in animal models of inflammation .
Neuroprotective Properties
The neuroprotective effects of pyridoindoles have been investigated in models of oxidative stress. For example, studies indicated that these compounds could mitigate glutamate-induced neurotoxicity in neuronal cell lines by influencing apoptotic pathways, suggesting potential utility in neurodegenerative conditions such as Alzheimer's disease .
The biological activity of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Cell Signaling : The compound may influence various signaling pathways such as p38MAPK and VEGFR-2, which are crucial in inflammation and cancer progression .
- Induction of Apoptosis : Through the regulation of Bcl-2 and Bax proteins, the compound can induce apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of pyridoindoles in various biological contexts:
- Study on Antimicrobial Activity : A series of pyridoindoles were synthesized and tested for their antimicrobial properties against several pathogens. The study concluded that modifications on the indole scaffold significantly enhanced activity against MRSA .
- Neuroprotective Study : In a model assessing oxidative stress-induced neurotoxicity, 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole demonstrated significant protective effects on neuronal cells through reduction of reactive oxygen species (ROS) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
